molecular formula C27H26N2O2 B14511195 N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline CAS No. 62895-92-5

N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline

Cat. No.: B14511195
CAS No.: 62895-92-5
M. Wt: 410.5 g/mol
InChI Key: HYDFZVHKTQSGMH-UHFFFAOYSA-N
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Description

N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline is an organic compound characterized by its unique structure, which includes a propane-1,3-diyl linker and two phenylene groups connected via oxygen atoms to aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline typically involves the reaction of 1,3-dibromopropane with 4-nitrophenol to form a bis(4-nitrophenoxy)propane intermediate. This intermediate is then reduced to the corresponding bis(4-aminophenoxy)propane using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step involves the coupling of the bis(4-aminophenoxy)propane with aniline under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline involves its ability to interact with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can stabilize the metal ions and enhance their reactivity. Additionally, the aniline groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline is unique due to its specific combination of a propane-1,3-diyl linker and aniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .

Properties

CAS No.

62895-92-5

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

4-[3-(4-anilinophenoxy)propoxy]-N-phenylaniline

InChI

InChI=1S/C27H26N2O2/c1-3-8-22(9-4-1)28-24-12-16-26(17-13-24)30-20-7-21-31-27-18-14-25(15-19-27)29-23-10-5-2-6-11-23/h1-6,8-19,28-29H,7,20-21H2

InChI Key

HYDFZVHKTQSGMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

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